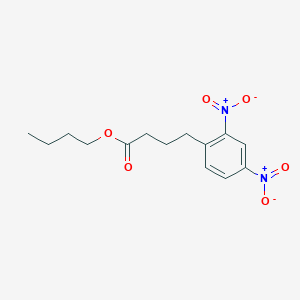
Butyl 4-(2,4-dinitrophenyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-(2,4-dinitrophenyl)butanoate is a chemical compound with the molecular formula C14H18N2O6 . It contains a total of 40 bonds, including 22 non-H bonds, 11 multiple bonds, 10 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 2 aromatic nitro groups .
Molecular Structure Analysis
The molecular structure of Butyl 4-(2,4-dinitrophenyl)butanoate is characterized by a total of 40 bonds, including 22 non-H bonds, 11 multiple bonds, 10 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 2 aromatic nitro groups . The structure data file (SDF/MOL File) of this molecule is available and can be imported to most of the chemistry software for further analysis .Applications De Recherche Scientifique
Chromatography and Separation Techniques
Butyl 4-(2,4-dinitrophenyl)butanoate and its derivatives are used in chromatography for the separation of complex mixtures. Boichenko et al. (2007) discussed the use of aliphatic carboxylic acids as modifiers in micellar liquid chromatography for separating 2,4-dinitrophenyl derivatives of amino acids. They demonstrated that these derivatives could be effectively separated using micellar mobile phases with different organic modifiers (Boichenko et al., 2007).
Synthesis and Spectral Characterization
Kalaivani et al. (2012) conducted a study on the synthesis and spectral characterization of tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate. Their work involved preparing this compound and characterizing it through various spectroscopic methods, contributing to the understanding of its structure and properties (Kalaivani et al., 2012).
Crystal Structure and Computational Studies
In 2022, Chandini K. M. et al. synthesized and characterized the compound (E)-ethyl 3-(2-(2,4-dinitrophenyl)hydrazono)butanoate. Their study included crystal structure analysis and computational studies, providing insights into the compound's molecular interactions and stability (Chandini K. M. et al., 2022).
Analytical Chemistry
Research in analytical chemistry has leveraged 2,4-dinitrophenyl derivatives. For instance, Grosjean (1982) measured ambient levels of carbonyl compounds, including those formed as 2,4-dinitrophenylhydrazones, in the Los Angeles area. This method highlighted the utility of these derivatives in environmental monitoring and analysis (Grosjean, 1982).
Biological Activity
Mukovoz et al. (2019) synthesized dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates and investigated their biological activity. This research contributes to the understanding of the biological applications and potential of compounds containing the 2,4-dinitrophenyl group (Mukovoz et al., 2019).
Safety and Hazards
The safety information for Butyl 4-(2,4-dinitrophenyl)butanoate indicates that it is a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
butyl 4-(2,4-dinitrophenyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-2-3-9-22-14(17)6-4-5-11-7-8-12(15(18)19)10-13(11)16(20)21/h7-8,10H,2-6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSVONOUJQLKRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-(2,4-dinitrophenyl)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate](/img/structure/B2369838.png)

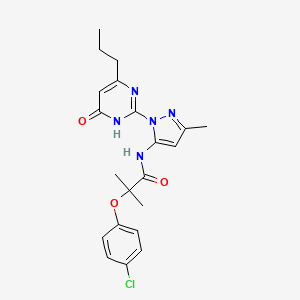

![N-[4-[[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2369847.png)
![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2369850.png)

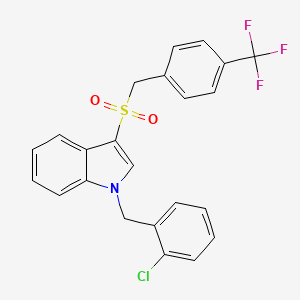

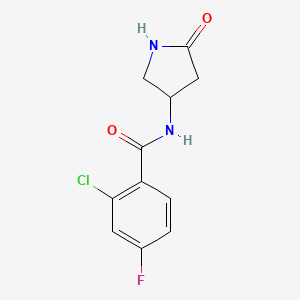
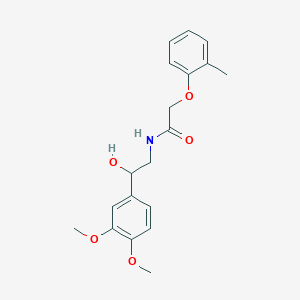
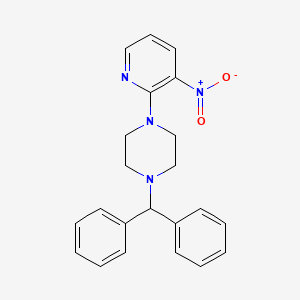
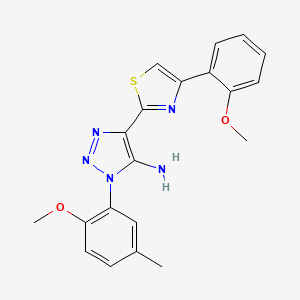
![5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2369860.png)